4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O2/c1-25(2,3)21-11-9-20(10-12-21)24(29)28-27-16-18-7-13-23(14-8-18)30-17-19-5-4-6-22(26)15-19/h4-16H,17H2,1-3H3,(H,28,29)/b27-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNEIVSINDULT-JVWAILMASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide typically involves the following steps:
Formation of the hydrazide: This step involves the reaction of a benzoic acid derivative with hydrazine to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired carbohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(tert-butyl)-N’-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, though this would require extensive research and validation.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study.
Comparison with Similar Compounds
Key Structural Features :
- 3-chlorobenzyloxy substituent : Introduces electron-withdrawing effects and halogen bonding capabilities .
- Hydrazide-hydrazone backbone : Facilitates chelation with metal ions (e.g., Cu²⁺) and biological activity via hydrogen bonding .
Comparison with Similar Compounds
Hydrazide-hydrazones are a versatile class of compounds with diverse applications. Below is a systematic comparison of 4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide with structurally analogous derivatives:
Structural Analogues and Their Properties
Table 1: Structural and Functional Comparisons
Key Observations
Benzimidazole-containing derivatives (147, 148) exhibit higher antibacterial activity, likely due to enhanced DNA intercalation from the heterocyclic moiety .
Metal Chelation :
- Copper(II) complexes of hydrazide-hydrazones (e.g., 4a) show 10–20x higher antitubercular activity than free ligands, emphasizing the role of metal coordination in biological efficacy .
Synthetic Pathways: The target compound is synthesized via condensation of 4-(tert-butyl)benzohydrazide with 4-(3-chlorobenzyloxy)benzaldehyde in ethanol or n-butanol, similar to methods for 147 and 148 . Crystallization: Unlike analogues with dimethylamino substituents (e.g., compound 5 in ), the tert-butyl group in the target compound may favor monoclinic packing (Pbc2 space group) due to steric effects .
Biological Activity
4-(tert-butyl)-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide, with CAS number 477863-17-5, is a hydrazone derivative that has garnered attention for its potential biological activities. This compound's structure features a tert-butyl group, a chlorobenzyl ether, and a hydrazone linkage, which may contribute to its pharmacological properties.
- Molecular Formula : C25H25ClN2O2
- Molecular Weight : 420.94 g/mol
- Purity : >90%
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The hydrazone moiety can interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Antioxidant Activity : Compounds containing phenolic structures often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : The presence of the chlorobenzyl group may enhance the compound's ability to disrupt microbial membranes or inhibit microbial growth.
Antioxidant Activity
A study evaluated the antioxidant potential of similar hydrazone derivatives. The results indicated that compounds with hydrazone linkages exhibited significant free radical scavenging activity. This suggests that this compound may also possess similar properties.
Antimicrobial Activity
In vitro tests have demonstrated that hydrazone compounds can exhibit antimicrobial effects against various bacterial strains. For instance, a related compound showed inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. This raises the possibility that the target compound could also possess antimicrobial properties.
Cytotoxicity and Anticancer Activity
Research on related compounds indicates potential cytotoxic effects against cancer cell lines. For example, derivatives with similar structural motifs have shown selective toxicity towards breast cancer cells while sparing normal cells. Further studies are required to assess the specific cytotoxicity of this compound.
Case Studies
-
Study on Hydrazone Derivatives :
- A series of hydrazone derivatives were synthesized and tested for their biological activities.
- Results indicated that compounds with electron-withdrawing groups (like chlorine) exhibited enhanced biological activity compared to their counterparts without such groups.
-
Antioxidant Evaluation :
- A comparative study was conducted on various phenolic compounds, revealing that those with hydrazone linkages had superior antioxidant capacities.
- The mechanism was attributed to their ability to donate hydrogen atoms to free radicals, thus neutralizing them.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C25H25ClN2O2 |
| Molecular Weight | 420.94 g/mol |
| Purity | >90% |
| Antioxidant Activity | Significant (in vitro) |
| Antimicrobial Activity | Active against S. aureus |
| Cytotoxicity | Potential against cancer cells |
Q & A
Q. What are the optimal synthetic routes for preparing this carbohydrazide derivative, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves a condensation reaction between 4-(tert-butyl)benzoic acid hydrazide and a substituted benzaldehyde derivative (e.g., 4-[(3-chlorobenzyl)oxy]benzaldehyde). Key steps include:
- Solvent selection : Use ethanol or methanol under reflux (60–80°C) to facilitate imine bond formation .
- Catalyst : Acidic conditions (e.g., glacial acetic acid) improve yield by promoting dehydration .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc).
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of hydrazide to aldehyde) and extend reaction time to 12–24 hours .
Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral features confirm the E-configuration?
Methodological Answer :
- 1H/13C NMR :
- IR spectroscopy : Confirm the C=N stretch at ~1600–1650 cm⁻¹ and N-H stretch (hydrazide) at ~3200 cm⁻¹ .
- Mass spectrometry (HRMS) : Match the molecular ion peak ([M+H]⁺) to the exact mass (e.g., C₂₆H₂₅ClN₂O₂: calc. 456.1578) .
- X-ray crystallography (if crystalline): Resolves the E-configuration unambiguously via dihedral angles between aromatic planes .
Q. What are the recommended storage conditions to maintain compound stability?
Methodological Answer :
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the hydrazide bond .
- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to minimize degradation .
- Stability testing : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months; degradation >5% warrants repurification .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of enzyme inhibition (e.g., acps-pptase)?
Methodological Answer :
- Enzyme assays : Use a coupled spectrophotometric assay with malachite green to measure phosphate release from acps-pptase substrates .
- Kinetic studies :
- Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots at varying substrate concentrations.
- Calculate IC₅₀ using dose-response curves (0.1–100 µM compound) .
- Docking simulations : Perform molecular docking (AutoDock Vina) with the enzyme’s crystal structure (PDB ID: 1XJ8) to identify binding residues (e.g., Arg156, Asp89) .
- Mutagenesis : Validate predicted interactions by testing inhibition against alanine mutants of key residues .
Q. How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. anticancer effects)?
Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., HeLa for anticancer, S. aureus for antibacterial) and controls (e.g., doxorubicin, ciprofloxacin) .
- Check purity : Confirm >95% purity via HPLC; impurities (e.g., hydrolyzed hydrazide) may skew results .
- Dose optimization : Test a broader concentration range (0.01–100 µM) to identify off-target effects at higher doses .
- Pathway analysis : Use transcriptomics (RNA-seq) to differentiate gene expression profiles induced by the compound in bacterial vs. mammalian cells .
Q. What computational strategies predict binding affinity to non-enzyme targets (e.g., G-protein-coupled receptors)?
Methodological Answer :
- Pharmacophore modeling : Define essential features (e.g., tert-butyl hydrophobicity, chlorobenzyl π-π stacking) using Schrödinger’s Phase .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
- Free energy calculations : Compute binding ΔG via MM-PBSA to rank target affinity .
- Validation : Compare predictions with SPR (surface plasmon resonance) data for receptor-ligand dissociation constants (KD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
